Amino[(3R)-piperidin-3-yl]acetic acid
Description
Properties
CAS No. |
747362-37-4 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(3R)-piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
FHCFEIKJIYXGFM-PHDIDXHHSA-N |
SMILES |
C1CC(CNC1)C(C(=O)O)N |
Isomeric SMILES |
C1C[C@H](CNC1)[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Stereochemical Considerations
The 3R configuration in this compound is crucial for binding to chiral targets, such as the SARS-CoV-2 NSP3 macrodomain, where stereoisomers show divergent inhibitory potencies . In contrast, racemic mixtures of related compounds (e.g., rac-2-[(1R,2R,4S)-2-aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride) exhibit reduced efficacy .
Preparation Methods
Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride
- Reactants: (R)-2,5-diaminopentanoic acid hydrochloride, acetyl chloride, methanol
- Procedure:
- Mix 1 equivalent of (R)-2,5-diaminopentanoic acid hydrochloride with 1.5–2.5 equivalents of acetyl chloride in methanol at 0–15 °C.
- Heat the reaction mixture between 45–65 °C for completion.
- Outcome: Formation of (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride
- Reactants: (R)-methyl 2,5-diaminopentanoate dihydrochloride, sodium methoxide in methanol
- Procedure:
- Add 1.5–3 equivalents of sodium methoxide to the ester at -10 to 0 °C.
- Subsequently treat with 1.0–1.5 equivalents of hydrochloric acid in methanol at 0–20 °C.
- Isolate the (R)-3-aminopiperidin-2-one hydrochloride by filtration.
- Outcome: Formation of the piperidinone ring system, key intermediate for reduction.
Reduction to (R)-3-Aminopiperidine Dihydrochloride
- Reactants: (R)-3-aminopiperidin-2-one hydrochloride, lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)
- Procedure:
- Add 1.0–2.5 equivalents of LiAlH4 in THF to the piperidinone hydrochloride at 10–45 °C.
- Heat the mixture between 45–70 °C for reduction.
- Filter the mixture to isolate (R)-3-aminopiperidine dihydrochloride.
- Outcome: Stereospecific reduction of the lactam to the aminopiperidine.
Conversion to this compound
- The (R)-3-aminopiperidine dihydrochloride can be further functionalized to introduce the acetic acid moiety, typically via alkylation or coupling reactions with suitable acetic acid derivatives under controlled conditions to maintain stereochemistry.
Summary Table of Key Preparation Steps
| Step | Reactants & Conditions | Temperature Range (°C) | Key Reagents | Product | Notes |
|---|---|---|---|---|---|
| 1 | (R)-2,5-diaminopentanoic acid hydrochloride + acetyl chloride in MeOH | 0 to 15 (mixing), 45 to 65 (heating) | Acetyl chloride, methanol | (R)-methyl 2,5-diaminopentanoate dihydrochloride | Esterification step |
| 2 | Sodium methoxide in MeOH + ester from step 1 | -10 to 0 (base addition), 0 to 20 (acid addition) | Sodium methoxide, HCl, methanol | (R)-3-aminopiperidin-2-one hydrochloride | Cyclization and isolation by filtration |
| 3 | LiAlH4 in THF + piperidinone hydrochloride from step 2 | 10 to 45 (addition), 45 to 70 (heating) | Lithium aluminum hydride, THF | (R)-3-aminopiperidine dihydrochloride | Reduction of lactam to aminopiperidine |
| 4 | Functionalization to introduce acetic acid moiety | Variable | Acetic acid derivatives | This compound | Final target compound |
Research Findings and Notes
- The use of lithium aluminum hydride is critical for the selective reduction of the lactam ring without racemization, preserving the (3R)-configuration.
- Temperature control during esterification and cyclization steps is essential to maximize yield and purity, with low temperatures favoring controlled reaction rates and minimizing side reactions.
- Isolation of intermediates by filtration rather than distillation helps maintain stereochemical integrity and simplifies purification.
- Alternative methods involving nucleophilic substitution on chiral triflate esters have been explored for related compounds but are less common for this specific target.
Q & A
Q. What are the key synthetic pathways for Amino[(3R)-piperidin-3-yl]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- Functionalization of the piperidine ring : Protecting group strategies (e.g., tert-butoxycarbonyl, acetyl) are employed to ensure regioselectivity during substitution reactions .
- Introduction of the acetic acid moiety : This is achieved via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity validated by HPLC (>95%) and structural confirmation via H/C NMR . Optimization focuses on solvent choice (e.g., ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and reaction time to maximize yield and enantiomeric purity .
Q. How is the stereochemical configuration of this compound confirmed?
Chiral resolution techniques, such as chiral HPLC or polarimetry, are critical. Absolute configuration is determined via X-ray crystallography or comparison with known stereoisomers using H NMR coupling constants and NOE experiments . Computational methods (e.g., density functional theory) may also predict preferred conformations .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition studies : Testing against proteases or kinases using fluorogenic substrates and IC determination .
- Receptor binding assays : Radioligand displacement experiments (e.g., H-labeled antagonists) to assess affinity for GPCRs or ion channels .
- Cell viability assays : MTT or resazurin-based protocols to screen for cytotoxicity in cancer or normal cell lines .
Advanced Research Questions
Q. How can researchers address low yields during the final coupling step of the synthesis?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and energy .
- Catalytic systems : Palladium or copper catalysts improve coupling efficiency in Suzuki or Buchwald-Hartwig reactions .
- Protecting group adjustments : Swapping tert-butoxycarbonyl (Boc) for acetyl groups may reduce steric bulk, improving reactivity .
Q. What experimental approaches resolve contradictions in reported enantiomer activity data?
Discrepancies may arise from impurities or assay variability. Solutions include:
- Chiral purity validation : Use chiral stationary phase chromatography to ensure >99% enantiomeric excess .
- Orthogonal assays : Compare results across multiple platforms (e.g., surface plasmon resonance vs. functional cAMP assays) .
- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., enzymes) to visualize binding modes .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations (AMBER, GROMACS) model binding affinities and stability. Key parameters:
- Docking scores : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Binding free energy calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic and electrostatic interactions .
- Pharmacophore modeling : Identify critical functional groups (e.g., acetic acid moiety for metal coordination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
